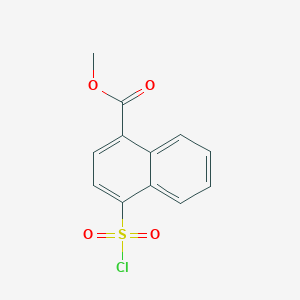

Methyl 4-(chlorosulfonyl)-1-naphthoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(chlorosulfonyl)-1-naphthoate” are not available, chlorosulfonyl compounds are generally prepared by treating appropriate precursors with chlorosulfonic acid .Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be versatile reagents in organic synthesis. They have two electrophilic sites, the carbon and the S(VI) center, and have been employed for the preparation of various compounds .科学的研究の応用

Histochemical Techniques

Complex naphthols have been identified as useful reagents for the demonstration of tissue oxidase, highlighting their role in developing histochemical techniques. These compounds, including derivatives of naphthoic acid, are used for staining tissues, indicating their potential in biomedical research and diagnostics (Burstone, 1959).

Catalytic Applications

Research on the methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents has demonstrated the utility of naphthol derivatives in catalysis. This process, relevant for the production of pharmaceuticals like naproxen, showcases the importance of such compounds in developing more sustainable chemical processes (Yadav & Salunke, 2013).

Photochemical Transformations

The intramolecular photo-imino group migration of naphtho[1,8-de]dithiin-1-N-tosylsulfilimines to produce N-p-tosylaldimines illustrates the photochemical reactivity of naphthoic acid derivatives. Such reactions are pertinent in synthetic chemistry for constructing complex molecules (Fujii, Kimura, & Furukawa, 1995).

Antibacterial and Antifungal Properties

The synthesis and screening of halogenated 1,4-naphthoquinones, including studies on their antibacterial and antifungal activities, suggest that naphthoic acid derivatives can serve as potential leads for developing new antimicrobial agents. These compounds' activity correlates with their ability to exist in extensively conjugated structures and form hydrogen bonds, which could be a mechanism of action (Ambrogi et al., 1970).

Corrosion Inhibition

Electrochemical and quantum chemical studies on Schiff bases, including naphthol derivatives, have indicated their efficiency as corrosion inhibitors for steel in acidic solutions. This highlights the potential application of Methyl 4-(chlorosulfonyl)-1-naphthoate in materials science, especially in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Safety And Hazards

将来の方向性

特性

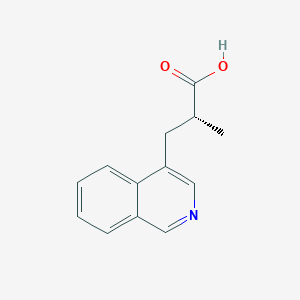

IUPAC Name |

methyl 4-chlorosulfonylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-7-11(18(13,15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTFARBRKTXYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chlorosulfonyl)-1-naphthoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)

![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)

![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)

![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)

![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)

![3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile](/img/structure/B2590660.png)

![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)